molecular formula C21H21N3O3S B15106906 Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15106906
M. Wt: 395.5 g/mol
InChI Key: SZOSAMDFIAITTO-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and the quinoline derivative.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the quinoline-thiophene intermediate reacts with piperazine in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Material Science: The compound’s thiophene and quinoline moieties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate can be compared with similar compounds such as:

    Thiophene-Quinoline Derivatives: These compounds share the thiophene and quinoline moieties but may differ in their substituents, affecting their biological activity.

    Piperazine-Quinoline Derivatives: These compounds have a piperazine ring attached to the quinoline core, similar to the target compound, but may lack the thiophene ring.

Unique Features

    Structural Complexity: The combination of thiophene, quinoline, and piperazine moieties in a single molecule.

List of Similar Compounds

  • Thiophene-2-carbonyl chloride
  • Quinoline-5-amine
  • Piperazine derivatives

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H21N3O3S/c1-2-27-21(26)24-11-9-23(10-12-24)20(25)16-14-18(19-8-5-13-28-19)22-17-7-4-3-6-15(16)17/h3-8,13-14H,2,9-12H2,1H3

InChI Key

SZOSAMDFIAITTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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